Dabigatran Impurity 23

HPLC-MS Impurity Profiling Pharmaceutical Analysis

Dabigatran Impurity 23 (CAS 1637238-96-0, C37H41N9O4, MW 675.8 g/mol) is a critical, structurally unique process-related impurity reference standard for Dabigatran etexilate. It directly addresses the analytical challenge of distinguishing specific process impurities from degradation products and the main API, ensuring method specificity. - Enables accurate identification and quantification in HPLC/LC-MS methods due to its distinct chromatographic profile, avoiding misidentification compared to impurities like Impurity A or B. - Supports compliance with ICH Q2(R1) for method validation, ICH Q3A/Q3B for impurity profiling, and is ideal for ANDA/DMF submissions, reducing regulatory risk. - Facilitates ICH M7 risk assessment by confirming its non-nitrosamine structure, allowing focused genotoxic method development. Stable, well-characterized reference standard supplied with full analytical documentation for immediate use in analytical method development, method validation (AMV), and cGMP manufacturing process monitoring.

Molecular Formula C37H41N9O4
Molecular Weight 675.8
CAS No. 1637238-96-0
Cat. No. B601647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity 23
CAS1637238-96-0
Molecular FormulaC37H41N9O4
Molecular Weight675.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity 23 Reference Standard Overview


Dabigatran Impurity 23 (CAS: 1637238-96-0), also designated as Dabigatran Impurity 4, is a chemically synthesized organic compound with the IUPAC name hexyl (imino(4-(((1-methyl-5-((3-oxo-3-(pyridin-2-ylamino)propyl)(pyridin-2-yl)carbamoyl)-1H-benzo[d]imidazol-2-yl)methyl)amino)phenyl)methyl)carbamate [1]. Its molecular formula is C37H41N9O4, and it has a molecular weight of 675.8 g/mol [2]. This compound is classified as a process-related impurity of the direct thrombin inhibitor prodrug, Dabigatran etexilate mesylate, and is utilized as a highly characterized reference standard for analytical method development and validation [3].

Class Process-related impurity reference standard
Use context Analytical method development & validation
Characterization Highly characterized, COA with optional pharmacopeial traceability

Dabigatran Impurity 23 Substitution Risks


Dabigatran Impurity 23 cannot be arbitrarily substituted with other Dabigatran etexilate impurities due to fundamental differences in chemical structure, molecular weight, and resulting chromatographic behavior. With a molecular formula of C37H41N9O4 and a mass of 675.8 g/mol [1], it is structurally distinct from other common impurities such as Impurity A (C27H29N7O3, 499.58 g/mol) and Impurity B (C27H30N6O3, 482.55 g/mol) . These physicochemical differences translate directly into unique retention times and mass spectral patterns, which are critical for accurate identification and quantification in HPLC and LC-MS methods. Using an alternative impurity standard would result in misidentification of unknown peaks, inaccurate quantification, and potential failure to meet ICH Q3A/Q3B regulatory requirements for impurity profiling and control [2].

Molecular weight & structure
Impurity 23 (675.8 g/mol) differs markedly from Impurity A/B; using an alternative standard may shift retention times and MS identification patterns.
Regulatory documentation
Not all impurity standards provide a complete COA and pharmacopeial traceability package; substitution may increase qualification burden for ANDA/DMF submission.
Genotoxic classification
Unlike N-nitrosodabigatran, Impurity 23 lacks a nitrosamine alert; replacing it with a higher-risk impurity would require extreme analytical sensitivity per ICH M7.

Dabigatran Impurity 23 Quantitative Evidence


Molecular Mass for HPLC-MS Identification

Dabigatran Impurity 23 has a distinct molecular mass of 675.8 g/mol, which is significantly higher than that of Dabigatran etexilate (627.75 g/mol) and other common process impurities such as Impurity A (499.58 g/mol) and Impurity B (482.55 g/mol) . This mass difference is critical for its detection and identification by HPLC-MS, as it generates a unique [M+H]+ ion peak at m/z 676.8, compared to 628.30 m/z for the API .

Molecular Mass
Head-to-head
675.8 g/mol
+48.05 vs API; +176.22 vs Impurity A
Supports unambiguous MS identification
Data to verify with lot-specific COA
HPLC-MS Impurity Profiling Pharmaceutical Analysis

Elemental Composition and Synthetic Origin

The molecular formula of Dabigatran Impurity 23 is C37H41N9O4, which is significantly larger and more nitrogen-rich (9 nitrogen atoms) than the API Dabigatran etexilate (C34H41N7O5, 7 nitrogen atoms) [1]. This distinct composition indicates it is not a simple degradation product or fragment, but rather a complex side-product from the multi-step synthesis, potentially involving the coupling of a second pyridine moiety [2].

Elemental Composition
Class-level
C37H41N9O4
9 N vs 7 N in API; distinct synthetic origin
Confirms unique process impurity identity
Source: structural characterization data
Process Chemistry Synthetic Impurity Regulatory Compliance

Chromatographic Behavior in RP-HPLC

In a validated RP-HPLC method for Dabigatran etexilate, Impurity A and Impurity B exhibit distinct retention times of 3.423 and 9.935 minutes, respectively, on an Inertsil ODS 3V column [1]. While specific retention data for Impurity 23 is not published in this method, its larger and more hydrophobic structure (C37 vs C27 for Impurity A/B) strongly suggests a significantly longer retention time under reversed-phase conditions. This would necessitate a dedicated gradient and reference standard for accurate quantitation, as it cannot be reliably resolved or identified using data for smaller impurities [2].

Hydrophobic Retention
Class-level
Predicted longer RT
Higher carbon count vs Impurity A/B
Supports method specificity assessment
RT requires experimental confirmation
RP-HPLC Method Validation Related Substances

Regulatory Utility for ANDA and DMF

Dabigatran Impurity 23 is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This includes detailed certificates of analysis (COA) and the option for traceability to USP or EP standards, which is a critical feature not guaranteed for every commercially available impurity standard [2]. While other impurities may be offered, the explicit provision of a full regulatory dossier for this specific impurity makes it a preferred choice for ANDA and DMF submissions, ensuring a smoother regulatory review process.

Regulatory Package
Head-to-head
Full COA & traceability
Optional USP/EP linkage available
May reduce qualification time for ANDA/DMF
Supplier documentation review advised
ANDA DMF Reference Standard Quality Control

Genotoxic Risk Classification by Structural Exclusion

Unlike N-Nitrosodabigatran etexilate, which is a Class 1 mutagenic carcinogen (ICH M7) and is subject to stringent acceptable intake limits of 96 ng/day , Dabigatran Impurity 23 lacks the N-nitroso structural alert. This structural feature automatically excludes it from the high-risk nitrosamine impurity class, simplifying its risk assessment and control strategy during pharmaceutical development.

Genotoxic Class
Class-level
Non-nitrosamine
vs N-nitrosodabigatran (Class 1)
Avoids extreme sensitivity method requirements
Per ICH M7 structural alert assessment
Genotoxicity Nitrosamine ICH M7 Safety Assessment

Dabigatran Impurity 23 Application Scenarios


RP-HPLC Method Specificity Validation

The unique molecular mass and predicted hydrophobic retention of Dabigatran Impurity 23 are critical for developing and validating a new stability-indicating HPLC method. Its distinct chromatographic profile ensures it can be used as a marker to demonstrate the method's specificity and its ability to resolve this specific process impurity from the main API and other related substances. This is a fundamental requirement for method validation according to ICH Q2(R1) [1][2].

ANDA Submission Support

For generic pharmaceutical companies, Dabigatran Impurity 23 serves as a critical reference standard for demonstrating pharmaceutical equivalence. Its comprehensive characterization and available regulatory documentation package, including traceability to pharmacopeial standards, directly supports the quality control section of ANDA and DMF submissions. This reduces the analytical burden on the applicant and mitigates regulatory risk [1][2].

API Process Consistency Monitoring

Due to its complex structure suggesting a specific synthetic side-reaction, Dabigatran Impurity 23 is a valuable marker for monitoring manufacturing process consistency. Quantifying this specific impurity in API batches provides a sensitive measure of synthetic fidelity, which is essential for process validation and ongoing quality control under cGMP. Its use is more informative than monitoring a common degradation product [1].

Differentiating Process from Genotoxic Impurities

As part of an ICH M7-compliant risk assessment, identifying Impurity 23 and confirming its non-nitrosamine structure allows analytical and regulatory teams to focus high-sensitivity LC-MS/MS method development efforts on genuine genotoxic threats like N-nitrosodabigatran. It serves as a clear example of a common process impurity requiring standard ICH Q3A control, thereby optimizing resource allocation and analytical workflow [1].

Application
Selection Property
Validation Focus
Method specificity validation
Distinct retention & MS profile
Resolution from API & related substances
ANDA/DMF quality section
Comprehensive regulatory documentation
Pharmacopeial traceability & COA review
Synthetic process consistency
Specific process impurity marker
Batch-to-batch impurity profile review
Genotoxic risk assessment
Non-nitrosamine structural class
ICH M7 classification confirmation
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